2-Amino-5-(dimethylamino)pentanoic acid

Lipophilicity Physicochemical property Membrane permeability

2-Amino-5-(dimethylamino)pentanoic acid (N5,N5-dimethyl-L-ornithine; CAS 121428-46-4) is a non-proteinogenic α-amino acid derivative of L-ornithine in which the δ-amino group is dimethylated. With a molecular formula of C₇H₁₆N₂O₂, a molecular weight of 160.21 g/mol, and a single defined stereocenter (L-configuration), it retains the characteristic α-amino acid functional groups while displaying markedly altered physicochemical properties relative to its parent compound.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
Cat. No. B12821147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(dimethylamino)pentanoic acid
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCN(C)CCCC(C(=O)O)N
InChIInChI=1S/C7H16N2O2/c1-9(2)5-3-4-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)
InChIKeyUGQZFFGZKJEVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(dimethylamino)pentanoic Acid: Structural and Physicochemical Baseline for Procurement Evaluation


2-Amino-5-(dimethylamino)pentanoic acid (N5,N5-dimethyl-L-ornithine; CAS 121428-46-4) is a non-proteinogenic α-amino acid derivative of L-ornithine in which the δ-amino group is dimethylated . With a molecular formula of C₇H₁₆N₂O₂, a molecular weight of 160.21 g/mol, and a single defined stereocenter (L-configuration), it retains the characteristic α-amino acid functional groups while displaying markedly altered physicochemical properties relative to its parent compound . The dimethylamino modification increases calculated logP by approximately 3 log units compared to unsubstituted L-ornithine, fundamentally altering its hydrophobicity profile [1].

Why L-Ornithine, Norvaline, and Other Diamino Acid Analogs Cannot Simply Replace 2-Amino-5-(dimethylamino)pentanoic Acid


The dimethylation of the δ-amino group in 2-amino-5-(dimethylamino)pentanoic acid produces a tertiary amine side chain that cannot be mimicked by L-ornithine (primary amine, logP −3.3), L-lysine (ε-primary amine, longer chain), or norvaline (no δ-nitrogen) [1][2]. This alteration simultaneously eliminates the side chain as a nucleophile in peptide coupling (enabling chemoselective α-amine incorporation), substantially increases calculated logP (ACD/LogP −0.24 vs. −3.3 for ornithine), and changes the side-chain pKa from ~10.5 (primary amine) to ~9.5–10.5 (tertiary amine) . These differences directly impact molecular recognition, solubility, and pharmacokinetic behavior, meaning that ornithine- or norvaline-based peptides will not reproduce the binding, partitioning, or metabolic stability characteristics of the dimethylated variant. Procurement of a specific N5,N5-dimethylated building block is therefore essential when target profiles require a sterically encumbered, tertiary-amine side chain with enhanced lipophilicity.

Quantitative Differentiation Evidence for 2-Amino-5-(dimethylamino)pentanoic Acid vs. Closest Analogs


Computed LogP Comparison: Dimethylornithine vs. L-Ornithine Reveals >3 Log Unit Increase in Lipophilicity

The predicted logP of N5,N5-dimethyl-L-ornithine is significantly higher than that of the parent L-ornithine. ChemSpider reports an ACD/LogP of −0.24 for the dimethyl compound , while Chembase lists the experimental logP of L-ornithine as −3.3 [1]. The resulting ΔlogP of approximately +3.06 indicates a dramatic shift in hydrophobicity, categorically distinguishing the target compound from its parent amino acid. This change is consistent with class-level behavior of N-alkylated amino acids and is expected to enhance passive membrane permeability and alter partitioning behavior in biphasic systems [2]. Direct experimental permeability data for this specific compound are not available, but the logP trend is sufficiently large to constitute a meaningful procurement consideration for applications where cellular uptake or hydrophobic interaction potential is critical.

Lipophilicity Physicochemical property Membrane permeability

Microwave-Assisted Synthesis Enables >80% Yield for 2-Amino-5-(dimethylamino)pentanoic Acid, Outperforming Conventional Heating Protocols for Similar N-Alkylated Amino Acids

A microwave-assisted protocol using formic acid and formaldehyde as condensing agents with dimethylamine achieves yields exceeding 80% for the target compound under optimized conditions (100–150 °C, ~1 h reaction time) [1]. This represents a substantial improvement over conventional thermal methods for N,N-dimethyl amino acids, which typically report yields in the 50–70% range [2]. For example, the synthesis of 5-(N,N-dimethylamino)pent-2-ynoic acid, a structurally related compound, was reported in 70% yield using conventional base-mediated alkylation [2]. The microwave approach reduces reaction time from hours to approximately 1 hour, eliminates the need for protecting group strategies, and improves atom economy, making the compound more accessible for scale-up procurement.

Synthesis efficiency Green chemistry Process scale-up

N5,N5-Dimethylation Eliminates Side-Chain Nucleophilicity, Enabling Chemoselective α-Amine Coupling in Peptide Synthesis Without Orthogonal Protection

Unlike L-ornithine, which possesses two competing nucleophilic amine groups (α-NH₂ pKa ~9.0; δ-NH₂ pKa ~10.5) requiring orthogonal protection strategies in solid-phase peptide synthesis (SPPS), N5,N5-dimethyl-L-ornithine contains a tertiary δ-dimethylamino group that is not a competent nucleophile under standard coupling conditions (HBTU/HOBt, DIC, etc.) . This means the δ-dimethylamino group does not require protection during α-amine coupling, reducing the number of synthetic steps by at least one deprotection cycle per residue [1]. The protected derivative Fmoc-Orn(Me)₂-OH is commercially available and can be incorporated directly into standard Fmoc-SPPS protocols without additional orthogonal δ-amino protection [2]. This contrasts with Fmoc-Orn(Boc)-OH, which requires TFA-mediated Boc removal before the next coupling step, increasing cycle time and potential side reactions.

Peptide synthesis Chemoselectivity Building block advantage

High-Impact Application Scenarios for 2-Amino-5-(dimethylamino)pentanoic Acid Based on Verified Differentiation Evidence


Solid-Phase Peptide Synthesis of Unnatural Peptide Libraries Requiring Chemoselective Ornithine Incorporation

Researchers constructing peptide libraries with ornithine-derived residues benefit directly from the elimination of orthogonal δ-amino protection. The tertiary dimethylamino group remains inert during Fmoc-based coupling, removing the need for Boc protection/deprotection cycles and enabling faster, higher-purity library synthesis [1]. This is particularly valuable in combinatorial chemistry and medicinal chemistry campaigns where the number of synthetic steps directly impacts throughput and compound quality.

Design of Cell-Permeable Enzyme Inhibitors Targeting Intracellular Arginase or Ornithine Decarboxylase

The enhanced calculated lipophilicity (ΔlogP ~+3 vs. ornithine) predicts improved passive membrane permeability, making this compound a preferred scaffold for inhibitor design when intracellular target engagement is required [2]. Although direct cellular uptake data are not yet published, the class of N,N-dimethyl amino acids is well-documented to exhibit increased cellular penetration relative to their unmethylated parent amino acids. This compound is therefore a rational choice for hit-to-lead optimization programs targeting arginase, ODC, or other intracellular enzymes that recognize ornithine-like substrates.

Scalable Production of N,N-Dimethylornithine-Containing Peptides via Microwave-Assisted Synthesis

The microwave-assisted synthetic route achieving >80% yield provides a scalable, cost-effective pathway for producing the free amino acid in quantities suitable for peptide synthesis [3]. This enables procurement of gram-to-kilogram quantities at competitive pricing relative to routes requiring conventional heating and extensive purification, directly supporting preclinical development programs and large-scale research needs.

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